molecular formula C13H8Cl2O B177189 3,3'-Dichlorobenzophenone CAS No. 7094-34-0

3,3'-Dichlorobenzophenone

Cat. No.: B177189
CAS No.: 7094-34-0
M. Wt: 251.1 g/mol
InChI Key: JSNQEKVWLZDWEG-UHFFFAOYSA-N
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Description

3,3’-Dichlorobenzophenone is a chemical compound belonging to the family of benzophenones. It is characterized by the presence of two chlorine atoms attached to the benzene rings at the 3 and 3’ positions. This compound is a white crystalline solid and is commonly used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chlorobenzoyl chloride and chlorobenzene as starting materials, with an aluminium chloride catalyst. The reaction is carried out in a solvent such as petroleum ether .

Industrial Production Methods: In industrial settings, the production of 3,3’-Dichlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dichlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

    Oxidation: Dichlorobenzoic acids.

    Reduction: Dichlorobenzyl alcohols or dichlorobenzenes.

    Substitution: Various substituted benzophenones depending on the nucleophile used.

Scientific Research Applications

3,3’-Dichlorobenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 3,3’-Dichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activities by binding to the active sites, thereby blocking substrate access. In biological systems, it may interfere with cellular signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

    4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms at the 4 and 4’ positions.

    3,4-Dichlorobenzophenone: Chlorine atoms at the 3 and 4 positions

Comparison:

    3,3’-Dichlorobenzophenone: is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules.

    4,4’-Dichlorobenzophenone: has different physical properties such as melting and boiling points, and it may exhibit different reactivity in chemical reactions.

    3,4-Dichlorobenzophenone: has distinct chemical behavior due to the asymmetrical placement of chlorine atoms, affecting its use in synthesis and applications

Properties

IUPAC Name

bis(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNQEKVWLZDWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074307
Record name 3,3'-Dichlorobenzophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7094-34-0
Record name Methanone, bis(3-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007094340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dichlorobenzophenone
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Record name 3,3'-Dichlorobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7094-34-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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